3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the thieno[3,2-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. The molecular formula of this compound is C20H15ClN2OS, with a molecular weight of approximately 366.86 g/mol. Its structure features a thieno[3,2-d]pyrimidine core substituted with various aromatic groups, which are critical for its biological function and activity.
The compound is synthesized through structural modifications of existing thieno[3,2-d]pyrimidine derivatives, particularly tazemetostat, which is known for its role as an EZH2 inhibitor. This synthesis approach highlights the compound's potential as a therapeutic agent in oncology and other fields of pharmacology.
This compound can be classified under several categories:
The synthesis of 3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves several key steps:
The synthesis may utilize reagents such as potassium carbonate as a base in dimethylformamide or other polar aprotic solvents to facilitate the nucleophilic substitutions. Reaction conditions such as temperature and reaction time are optimized to yield high purity and yield.
The molecular structure of 3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can be depicted as follows:
The structure features:
The compound has been evaluated for its reactivity in various chemical environments. Notably:
Studies have involved assessing the compound's ability to inhibit cell proliferation through assays such as MTT assays and evaluating apoptosis induction in cancer cells.
The primary mechanism involves the inhibition of specific enzymes or pathways critical for tumor growth. For instance:
Research indicates that structural modifications significantly influence the potency and selectivity of the compound towards its targets.
Relevant data from physicochemical analyses suggest that variations in substituents can significantly alter both solubility and biological activity.
The construction of the thieno[3,2-d]pyrimidin-4(3H)-one core typically begins with appropriately substituted thiophene precursors, most commonly 3-amino-5-arylthiophene-2-carboxamides or methyl 3-amino-5-arylthiophene-2-carboxylates. A two-step cyclization protocol represents the most efficient route: Initial condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA)* yields enamine intermediates, followed by ring closure in formic acid to form the pyrimidine ring [2] [5]. Alternative pathways involve cyclodehydration reactions under acidic conditions, where substituted thiophene carboxamides undergo intramolecular cyclization upon heating in formic acid (80-100°C), achieving moderate to excellent yields (65-92%) [5]. The 7-aryl substituent (e.g., 2-methylphenyl) is typically introduced early via Suzuki coupling or by utilizing pre-functionalized thiophene building blocks, while the 3-(3-chlorobenzyl) moiety is incorporated through N-alkylation at the final stage using 3-chlorobenzyl chloride under basic conditions [7].
Critical Reaction Parameters:
Table 1: Multi-Step Synthesis Approaches for Thieno[3,2-d]pyrimidin-4(3H)-one Core
Starting Material | Key Step 1 (Conditions) | Intermediate | Key Step 2 (Conditions) | Yield (%) | Reference |
---|---|---|---|---|---|
Methyl 3-amino-5-(2-methylphenyl)thiophene-2-carboxylate | Condensation (DMF-DMA, 85°C) | Enamine derivative | Cyclization (HCOOH, reflux) | 85-92 | [5] |
3-Amino-5-(2-methylphenyl)thiophene-2-carboxamide | Cyclization (HCOOH, reflux) | N/A | N/A | 70-78 | [5] [2] |
4-Chlorothieno[3,2-d]pyrimidine | Nucleophilic Substitution (3-Cl-benzyl chloride, K₂CO₃, DMF) | 3-(3-Chlorobenzyl)-4-chlorothieno[3,2-d]pyrimidine | Hydrolysis (NaOH, H₂O/EtOH) | 65-75 (over two steps) | [7] |
Microwave irradiation significantly enhances reaction efficiency for constructing the thieno[3,2-d]pyrimidinone scaffold and installing substituents. Cyclization reactions requiring hours under conventional reflux often reach completion within minutes under controlled microwave conditions (120-150°C), suppressing side product formation and improving overall yields by 10-25% [3] . This technique is particularly advantageous for energy-intensive transformations like nucleophilic aromatic substitution (SNAr) at the C4 position of the pyrimidine ring. For example, substituting the C4-chloro group in precursor molecules with amines or alcohols proceeds with superior conversion rates and reduced reaction times (5-30 minutes vs. 6-24 hours) under microwave activation [3] [8]. Furthermore, microwave-assisted transition metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) enable efficient introduction of aryl groups (e.g., 2-methylphenyl) at C7 or nitrogen functionalization before or after core formation [8] .
Operational Advantages:
Table 2: Microwave-Assisted Reactions in Thienopyrimidine Synthesis
Reaction Type | Conventional Conditions | Microwave Conditions | Yield Improvement | Time Reduction |
---|---|---|---|---|
Core Cyclization (Formic Acid) | Reflux, 4-8 hours | 120-150°C, 10-20 minutes | +12-18% | 90-95% |
N3-Alkylation (3-Cl-Benzyl chloride) | DMF, K₂CO₃, 80°C, 6-12 hours | DMF, K₂CO₃, 120°C, 5-15 minutes | +8-15% | 90-98% |
C4 Amination (Piperazine) | Toluene, Pd₂(dba)₃, XPhos, 110°C, 24 hours | DMA, Pd₂(dba)₃, XPhos, 150°C, 20 minutes | +10-20% | 98% |
The structural design of 3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one leverages insights from tazemetostat pharmacophore modifications. Tazemetostat, a known EZH2 inhibitor, features a thieno[3,2-d]pyrimidin-4-one core. Key derivatization strategies focus on optimizing substituent patterns at the N3 and C7 positions to modulate target binding affinity, physicochemical properties, and metabolic stability . The N3-(3-chlorobenzyl) group is a critical structural motif, replacing bulkier or less lipophilic groups found in early analogues to enhance blood-brain barrier penetration potential for targeting neurological manifestations of tuberculosis. The C7 (2-methylphenyl) substituent is optimized for π-stacking interactions within the hydrophobic pocket of Mycobacterium tuberculosis cytochrome bd oxidase, contrasting with tazemetostat's pyridyl moiety targeting EZH2 [7]. Systematic exploration of electron-donating/withdrawing groups on the C7 aryl ring (e.g., methoxy, fluoro) and N-benzyl regiochemistry (ortho vs. meta vs. para chloro substitution) revealed the meta-chloro and ortho-methyl configuration provides an optimal balance of potency and compound stability [7].
Structure-Activity Relationship (SAR) Insights:
Table 3: Key Structural Modifications and Their Impact on Target Inhibition
Position | Modification | Target Inhibition (IC₅₀ or % Inhibition) | Key Finding | Source |
---|---|---|---|---|
N3 | 2-Chlorobenzyl | ~50% Inhibition at 10µM (Mtb Cyt-bd) | Lower potency vs. 3-Cl isomer | |
N3 | 3-Chlorobenzyl | >80% Inhibition at 10µM (Mtb Cyt-bd) | Optimal regiochemistry | [7] |
N3 | 4-Chlorobenzyl | ~60% Inhibition at 10µM (Mtb Cyt-bd) | Intermediate potency | [7] |
C7 | Phenyl | ~30% Inhibition at 10µM (Mtb Cyt-bd) | Significant activity loss | [7] |
C7 | 2-Methylphenyl | >80% Inhibition at 10µM (Mtb Cyt-bd) | Superior to phenyl or 3-methylphenyl | [7] |
C7 | 3-Methylphenyl | ~65% Inhibition at 10µM (Mtb Cyt-bd) | Moderate activity | [7] |
Transitioning from batch to continuous flow manufacturing addresses critical challenges in scaling up 3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one synthesis. Corning® Advanced-Flow™ Reactors (AFR) exemplify this approach, utilizing glass/ceramic fluidic modules with heart-shaped mixing structures for superior heat transfer (-ΔT > 1000 W/m²K) and mass transfer compared to batch reactors [4] [6]. Key steps like the exothermic N-alkylation (3-chlorobenzyl chloride addition) and cyclization reactions are ideally suited for flow processing. Precise temperature control (±1°C) prevents thermal degradation, while reduced residence times (minutes vs. hours) enhance productivity. Flow systems also handle hazardous intermediates safely via small-volume in-line quenching. Scale-up is achieved through numbering-up (parallel reactor units) or employing larger G4/G5 silicon carbide reactor modules, enabling production capacities exceeding hundreds of kilograms per hour [4] [6]. Medichem and Nanjing Refinery demonstrated successful industrial implementation for similar nitration and API production processes using Corning AFR technology [4] [6].
Downstream Processing: Final purification leverages continuous chromatography (simulated moving bed, SMB) or anti-solvent crystallization integrated within the flow platform. SMB offers high-resolution separation of the target compound from structurally similar impurities (e.g., regioisomers, des-chloro byproducts) using optimized silica gel or C18 stationary phases. In-line PAT (Process Analytical Technology) tools like FTIR and UV/Vis spectrophotometers monitor reaction conversion and purity in real-time, enabling automated feedback control. These integrated continuous processes reduce solvent consumption by 30-50% and cut purification time by over 50% compared to traditional batch column chromatography or recrystallization [4] [5] [6].
Table 4: Continuous Flow Processing vs. Batch for Key Synthesis Steps
Process Parameter | Batch Reactor | Corning Advanced-Flow Reactor | Advantage (%) |
---|---|---|---|
N3-Alkylation Reaction Time | 6-12 hours | 2-8 minutes | 90-98% reduction |
Cyclization Temperature Control | ±5-10°C | ±0.5-1°C | 5-10x improvement |
Solvent Consumption (L/kg product) | 50-100 | 20-40 | 50-60% reduction |
Scale-up Timeline (Lab to Production) | 12-24 months | 6-12 months | 50% reduction |
Production Footprint | Large (Dedicated vessels, space) | Compact (Modular, stackable units) | 60-80% reduction |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: